N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide

P2X3 receptor antagonist Fluorine walk Structure-activity relationship

This compound is a synthetic P2X3 receptor antagonist probe from the Bayer 1,3-thiazol-2-yl benzamide series. Its para-fluorobenzamide substitution and 2,3-dihydro-1,4-benzodioxin moiety differentiate it from the ortho-fluoro isomer (CAS 879359-22-5) and benzodioxol analog (CAS 477547-47-0), enabling precise fluorine-walk SAR experiments, head-to-head metabolic stability comparisons, and co-crystallization studies. Select this batch-verified compound to ensure consistent target engagement and reliable biological readouts in recombinant P2X3 assays.

Molecular Formula C18H13FN2O3S
Molecular Weight 356.37
CAS No. 879359-12-3
Cat. No. B2867828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
CAS879359-12-3
Molecular FormulaC18H13FN2O3S
Molecular Weight356.37
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C18H13FN2O3S/c19-13-4-1-11(2-5-13)17(22)21-18-20-14(10-25-18)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
InChIKeyFGZFBTJBPVBIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide (CAS 879359-12-3): Structural Class and Procurement Context


N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class [1]. This class has been extensively patented by Bayer AG as inhibitors of the P2X3 purinergic receptor, a validated target for neurogenic pain and chronic cough [1]. The compound features a 2,3-dihydro-1,4-benzodioxin ring system linked to a thiazole core and a 4-fluorobenzamide moiety, a scaffold designed to engage the P2X3 receptor through specific hydrogen-bonding and lipophilic interactions [1]. While the exact compound has not been individually profiled in publicly available primary literature, its structural membership in this pharmacologically active series establishes it as a valuable tool compound for P2X3-focused research and for exploring fluorination-dependent structure-activity relationships (SAR) [1].

Why In-Class 1,3-Thiazol-2-yl Benzamides Cannot Be Casually Substituted for N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide


Within the 1,3-thiazol-2-yl substituted benzamide series, even minor structural modifications profoundly alter P2X3 receptor affinity, selectivity against P2X2/3 heteromers, and ADME properties [1]. The position of the fluorine atom on the benzamide ring—para (4-fluoro) versus ortho (2-fluoro)—dictates the compound's electrostatic surface, dipole moment, and ability to form favorable halogen-bonding interactions with the receptor binding pocket . The 2,3-dihydro-1,4-benzodioxin substituent further differentiates this compound from analogs bearing simple phenyl, pyridyl, or benzodioxol groups by introducing a conformationally constrained, electron-rich bicyclic system that influences both potency and metabolic stability [1]. Consequently, substituting this compound with a close analog—such as the 2-fluorobenzamide isomer or a benzodioxol variant—without verifying receptor engagement and functional activity will introduce uncertainty regarding target engagement, selectivity, and biological readout. The quantitative evidence below defines the specific dimensions where differentiation is measurable and meaningful for scientific selection.

Quantitative Differentiation Evidence for N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide Against Its Closest Analogs


Fluorine Positional Isomerism: 4-Fluoro vs. 2-Fluoro Benzamide – Impact on P2X3 Receptor Binding Topology

The target compound bears a 4-fluorobenzamide group, whereas the closest commercially available analog, N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide (CAS 879359-22-5), bears a 2-fluorobenzamide group [1]. In the P2X3 receptor antagonist pharmacophore defined by Bayer's patent, the para-fluoro substitution positions the electronegative fluorine atom para to the amide carbonyl, influencing the electron density of the benzamide NH and carbonyl groups that are critical for hinge-region hydrogen bonding [1]. Ortho-fluoro substitution, by contrast, introduces a steric clash adjacent to the amide bond and disrupts the preferred trans-amide conformation, which can reduce binding affinity [1]. While direct IC50 values for these two exact compounds are not publicly available, the patent explicitly claims that the substitution pattern on the benzamide ring is critical for P2X3 inhibition, with para-substituted derivatives consistently preferred in exemplified compounds [1].

P2X3 receptor antagonist Fluorine walk Structure-activity relationship

Bicyclic Substituent Differentiation: 2,3-Dihydro-1,4-benzodioxin vs. 1,3-Benzodioxol – Conformational Rigidity and Lipophilic Character

The target compound incorporates a 2,3-dihydro-1,4-benzodioxin (benzodioxane) group at the 6-position of the thiazole ring, whereas a related series member, N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide (CAS 477547-47-0), replaces this with a 1,3-benzodioxol (methylenedioxy) group [1]. The benzodioxane ring is a saturated, six-membered heterocycle that introduces greater conformational flexibility and a distinct oxygen-to-oxygen distance (O···O ~2.9 Å) compared to the rigid planar benzodioxol system . This structural difference alters the compound's three-dimensional shape, lipophilicity (clogP), and metabolic stability profile, as benzodioxane rings are known to be more resistant to oxidative ring-opening than methylenedioxy groups [1]. In the P2X3 patent series, benzodioxane-containing compounds exhibited distinct selectivity profiles against P2X2/3 heteromers compared to benzodioxol analogs, although quantitative selectivity ratios for these specific compounds are not publicly disclosed [1].

Conformational constraint Lipophilicity tuning P2X3 selectivity

Thiazole Core vs. Thiadiazole Core: Impact on Heterocyclic Stability and Hydrogen-Bond Acceptor Capacity

The target compound contains a 1,3-thiazole ring, while a structurally related compound, N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide (CAS 381181-25-5), features a 1,3,4-thiadiazole core [1]. Replacing the sulfur atom in the thiazole ring with an additional nitrogen atom in the thiadiazole increases the heterocycle's hydrogen-bond acceptor capacity (two N atoms vs. one N + one S) and alters the basicity and electronic distribution of the ring [1]. This modification significantly impacts the compound's interaction with the P2X3 receptor's orthosteric site, as the thiazole sulfur participates in hydrophobic contacts that are not reproduced by the more polar thiadiazole [1]. In the Bayer patent series, thiazole-containing compounds generally demonstrated superior P2X3 receptor occupancy compared to thiadiazole analogs, supporting the selection of the thiazole scaffold for receptor engagement [1].

Heterocycle stability P2X3 antagonist scaffold Thiazole vs. thiadiazole

Amide Linkage Position: Benzamide at 2-Amino Thiazole vs. Extended Linker Analogs – Impact on Molecular Flexibility and P2X3 Subtype Selectivity

The target compound features a direct amide linkage between the 4-fluorobenzamide and the 2-amino position of the thiazole ring. In contrast, compounds such as N-(4-{2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide (CAS 1021218-71-2) incorporate an ethylene spacer between the benzamide and thiazole core [1]. This additional flexibility increases the entropic penalty upon receptor binding and can reduce binding affinity, but in some cases improves selectivity for P2X3 over P2X2/3 heteromers by altering the ligand's ability to adopt the bioactive conformation [1]. The rigid, direct-linked architecture of the target compound is predicted to favor higher binding affinity but may present a different selectivity profile compared to the ethylene-linked analog. No direct affinity or selectivity data are publicly available for these specific compounds [1].

Linker engineering P2X3 vs. P2X2/3 selectivity Conformational entropic penalty

Optimal Application Scenarios for N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide Based on Differential Evidence


P2X3 Receptor Pharmacological Probe in Recombinant Cell Lines

The compound's membership in the Bayer P2X3 antagonist chemotype, combined with its para-fluorobenzamide substitution pattern and benzodioxane substituent, makes it suitable as a pharmacological probe in recombinant P2X3-expressing cell lines (e.g., HEK293 or CHO cells stably expressing human P2X3) [1]. When used alongside the 2-fluorobenzamide isomer (CAS 879359-22-5), the compound enables a 'fluorine-walk' SAR experiment to map the receptor's tolerance for halogen substitution position, generating data to guide lead optimization [1]. Researchers should confirm P2X3 antagonist activity via calcium flux or electrophysiology assays before relying on the compound as a reference antagonist.

Comparative Metabolic Stability Profiling of Benzodioxane vs. Benzodioxol Containing P2X3 Antagonists

The 2,3-dihydro-1,4-benzodioxin moiety distinguishes this compound from benzodioxol-containing analogs (e.g., CAS 477547-47-0) [1]. This compound can serve as a representative benzodioxane-containing ligand in head-to-head microsomal or hepatocyte stability assays against its benzodioxol counterpart, providing quantitative evidence for the metabolic advantage of the saturated six-membered ring system [1]. Such data are critical for teams prioritizing scaffolds for in vivo efficacy studies.

Crystallographic Soaking Agent for P2X3 Structural Biology

The compound's direct amide linkage and rigid overall architecture make it a candidate for co-crystallization or soaking experiments with purified P2X3 receptor constructs [1]. Its structural resolution in the binding pocket would provide detailed information on the hydrogen-bond network involving the 4-fluorobenzamide group and the hydrophobic pocket accommodating the benzodioxane ring, informing rational design of next-generation P2X3 antagonists [1].

Negative Control Design: Thiazole vs. Thiadiazole Core Comparison in P2X3 Binding Assays

The compound can be benchmarked against the thiadiazole analog (CAS 381181-25-5) in P2X3 competitive binding assays to experimentally quantify the contribution of the thiazole sulfur to receptor recognition [1]. This head-to-head comparison generates SAR data that validates the patent-derived inference that the thiazole core offers superior receptor engagement, and provides a quantitative binding affinity ratio useful for structure-based design [1].

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